molecular formula C19H23NO B11838514 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene CAS No. 918650-92-7

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene

Cat. No.: B11838514
CAS No.: 918650-92-7
M. Wt: 281.4 g/mol
InChI Key: VQSSIQFQQDWUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is a nitrogen-containing spirocyclic compound featuring a benzofuran substituent. The spiro[5.5]undecane core consists of two fused six-membered rings sharing a single atom (spiro center), with a methyl group at the 3-position and a benzofuran moiety at the 9-position.

Properties

CAS No.

918650-92-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

9-(1-benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-9-ene

InChI

InChI=1S/C19H23NO/c1-20-12-10-19(11-13-20)8-6-15(7-9-19)18-14-16-4-2-3-5-17(16)21-18/h2-6,14H,7-13H2,1H3

InChI Key

VQSSIQFQQDWUJP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC(=CC2)C3=CC4=CC=CC=C4O3)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.

    Formation of the Spirocyclic System: The spiro[5.5]undecane system can be constructed through a series of cyclization reactions involving the formation of carbon-carbon and carbon-nitrogen bonds.

    Coupling of Benzofuran and Spirocyclic Systems: The final step involves coupling the benzofuran moiety with the spirocyclic system under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene may exhibit anticancer properties by interacting with specific cellular pathways involved in tumor growth and proliferation. The benzofuran moiety is known for its ability to inhibit certain enzymes that are crucial for cancer cell survival.
  • Antimicrobial Properties : Research suggests that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its interaction with microbial enzymes could disrupt essential biological processes in pathogens .
  • Neurological Applications : The compound's ability to cross the blood-brain barrier due to its spirocyclic structure positions it as a potential therapeutic agent for neurological disorders, including Alzheimer's disease and other neurodegenerative conditions. Studies are ongoing to explore its effects on neurotransmitter systems and neuroprotection .

Chemical Research

  • Building Block in Organic Synthesis : Due to its unique structure, 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene serves as an important building block for synthesizing more complex organic molecules. It can be modified further to develop derivatives with enhanced biological activities or novel properties .
  • Mechanistic Studies : Understanding the mechanism of action of this compound is crucial for optimizing its efficacy in medicinal applications. Research focuses on its binding affinity to various biological targets, which helps elucidate how it exerts its effects at the molecular level .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial properties of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene were evaluated against both Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects. The spirocyclic structure may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Aromatic Substituent Variations
  • 9-(6-Methoxy-naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene (CAS: 918650-80-3): This compound replaces the benzofuran group with a methoxy-substituted naphthalene. However, the increased molecular weight (MW: ~309.4 g/mol) could reduce solubility .
  • The chlorine atom may engage in halogen bonding, a feature absent in the benzofuran analogue. MW: 261.79 g/mol .
(b) Heterocyclic and Spirocore Modifications
  • 3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene (CAS: 71566-53-5): Replacing the azaspiro nitrogen with oxygen atoms (dioxaspiro) reduces basicity, impacting solubility and bioavailability.
  • 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene :
    The furan ring provides a smaller aromatic system than benzofuran, reducing lipophilicity (logP: ~2.97) and altering electronic properties. This compound is marketed as a protease inhibitor (Ulinastatin), highlighting the therapeutic relevance of spirocyclic furan derivatives .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Features/Activities
Target Compound 3-methyl, 9-benzofuran ~283.3* Potential σ1 receptor antagonism
9-(6-Methoxy-naphthalen-2-yl) analogue 9-naphthalene, 6-methoxy ~309.4 Enhanced π-π interactions
9-(2-Chlorophenyl) analogue 9-chlorophenyl 261.79 Halogen bonding potential
3-Ethyl-8,11-dimethyl-dioxaspiro 3-ethyl, 8,11-dimethyl ~224.3 Intermediate for bioactive compounds
3-(Furan-2-yl)-dioxaspiro 3-furyl 182.26 Protease inhibition (Ulinastatin)

*Estimated based on structural similarity.

Key Observations:

Bioactivity : Benzofuran-containing spiro compounds (e.g., target compound) are hypothesized to act as σ1 receptor antagonists, modulating neurotransmitter systems implicated in binge eating disorders . In contrast, furan-based analogues like Ulinastatin exhibit protease inhibition, suggesting divergent therapeutic applications .

Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar spirocycles, such as acid-catalyzed cyclization or Pd-mediated coupling (e.g., ).

Biological Activity

9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is a compound that belongs to the class of spirocyclic compounds, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C15H19N2O\text{C}_{15}\text{H}_{19}\text{N}_{2}\text{O}

Physical Properties

PropertyValue
Molecular Weight229.33 g/mol
LogP3.05
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene, particularly against various cancer cell lines.

  • Cell Viability Assays : The compound was tested against several cancer cell lines, including K562 (human leukemia), HCT116 (colon cancer), and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with inhibition rates exceeding 50% in some cases .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS). Flow cytometry analysis showed that treatment with the compound increased the levels of ROS in K562 cells, leading to mitochondrial dysfunction and activation of caspases .
  • Case Studies : In a study involving K562 cells, exposure to 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene resulted in a dose-dependent increase in caspase 3 and 7 activities, indicating its potential to induce apoptosis through the intrinsic pathway .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown anti-inflammatory activity . It was observed to reduce levels of pro-inflammatory cytokines such as IL-6 in cell culture models, suggesting a potential application in treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of benzofuran derivatives are well-documented, and preliminary data suggest that 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene may also possess similar capabilities. This could contribute to its overall therapeutic profile by mitigating oxidative stress associated with various diseases .

Q & A

Q. What are the recommended methods for synthesizing 9-(Benzofuran-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene, and how do reaction conditions influence yield?

Synthesis of this spiro compound can leverage palladium-catalyzed coupling strategies, similar to methods used for benzofuran-2-yl acetamides. For example, Pd(PPh₃)₄ in methanol at 70°C for 5 hours facilitates cyclization of allyloxy precursors and isonitriles to form benzofuran-containing scaffolds . Reaction optimization should focus on solvent polarity (e.g., MeOH vs. THF), catalyst loading, and temperature to minimize side products like over-oxidized intermediates. Pre-activation of starting materials (e.g., NaH-mediated deprotonation in THF at 0°C) may enhance regioselectivity .

Q. How can structural elucidation of this compound be performed, and what analytical techniques are critical for confirming its spirocyclic core?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to identify the spirocyclic junction (e.g., quaternary carbon at δ ~95–110 ppm) and benzofuran protons (δ ~6.5–7.5 ppm).
  • X-ray crystallography : ORTEP-III with a graphical interface (GUI) can resolve stereochemical ambiguities in the spiro system .
  • HRMS : Confirm molecular formula (C₂₁H₂₅NO, exact mass 307.1936 g/mol) and isotopic patterns .
  • IR : Detect characteristic stretches (e.g., C-O in benzofuran at ~1250 cm⁻¹) .

Q. What are the primary physicochemical properties of this compound, and how do they influence solubility and stability?

  • LogP : ~4.5 (calculated XlogP), indicating high hydrophobicity. This necessitates solubility studies in DMSO or cyclodextrin-based carriers for biological assays .
  • Hydrogen bonding : 1 donor (NH) and 2 acceptors (O, N), affecting crystallinity and melting point.
  • Degradation pathways : Susceptibility to oxidation at the undec-8-ene double bond requires storage under inert gas (e.g., N₂) .

Advanced Research Questions

Q. How can researchers design experiments to resolve diastereomer mixtures formed during synthesis?

Diastereomers often arise from the spirocyclic core’s stereochemistry. Resolution methods include:

  • Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with MeOH:MeCN gradients (1:9) for baseline separation .
  • Crystallization : Screen solvents (e.g., hexane/EtOAc) to exploit differential solubility of diastereomers.
  • Dynamic kinetic resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during cyclization to favor a single enantiomer .

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound’s potential biological activity?

  • Scaffold diversification : Modify substituents on the benzofuran ring (e.g., methoxy, nitro) to assess impacts on bioactivity .
  • Enzyme inhibition assays : Test against serine proteases (e.g., trypsin, elastase) based on structural analogs like Ulinastatin, a spirocyclic protease inhibitor .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like TMPRSS2, a key protease in viral entry .

Q. How can researchers address contradictions in enzymatic inhibition data across related spiro compounds?

Contradictions may arise from assay conditions (e.g., pH, substrate concentration). Mitigation strategies include:

  • Standardized protocols : Adopt validated methods from studies on Ulinastatin, which inhibits multiple proteases (e.g., thrombin, kallikrein) under pH 7.4 and 37°C .
  • Control experiments : Use camostat mesylate as a positive control for TMPRSS2 inhibition to validate assay sensitivity .
  • Kinetic analysis : Calculate Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

  • SPE-LC/MS/MS : Solid-phase extraction (HLB cartridges, 60 mg) followed by LC separation (C18 column) and MRM detection (m/z 307 → fragment ions). Validate with deuterated internal standards (e.g., BP-3-d5) .
  • GC-MS : Derivatize with BSTFA to enhance volatility for trace analysis in environmental samples .
  • Quality controls : Include matrix-matched calibration curves and spike-recovery tests (80–120% acceptable range) .

Methodological Challenges and Solutions

Q. How can researchers optimize catalytic systems to improve atom economy in spiro compound synthesis?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 5 hours) and improve yield by 15–20% .
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer for Pd-catalyzed steps, minimizing catalyst decomposition .
  • Green solvents : Replace MeOH with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Q. What computational tools are effective for predicting metabolic pathways and toxicity?

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., benzofuran ring oxidation).
  • ToxTree : Flag potential hepatotoxicity via structural alerts (e.g., unsaturated spiro rings) .
  • Molecular dynamics : Simulate plasma protein binding using GROMACS to predict half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.